molecular formula C10H7ClFNO B13158640 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one

6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B13158640
M. Wt: 211.62 g/mol
InChI Key: IJSDCGCWEYFLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one is a fluorinated quinolin-4-one derivative of significant interest in medicinal chemistry research. Quinolin-4-ones represent a privileged scaffold in drug discovery, known for a broad spectrum of biological activities . The core structure is a key precursor to many synthetic and naturally occurring pharmacologically active compounds . The specific chloro- and fluoro- substitutions on the quinoline ring make this compound a valuable intermediate for the synthesis of more complex molecules. The presence of the fluorine atom is particularly noteworthy, as it is a critical feature in many modern pharmaceuticals; the inclusion of a fluorine at the C6 or C8 position is a common strategy to enhance biological activity, metabolic stability, and cell membrane permeability . This compound serves as a versatile building block for further functionalization via cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing researchers to explore diverse chemical space around the quinolinone core . Key Research Applications: - Antimicrobial Research: The quinolin-4-one core is the foundational structure of fluoroquinolone antibiotics, one of the world's most commonly prescribed classes of antimicrobials . These drugs exert their effect by targeting bacterial type II topoisomerases, gyrase and topoisomerase IV, converting them into toxic enzymes that fragment the bacterial chromosome . Researchers can use this compound as a precursor to develop and study novel analogs to combat resistant bacterial strains. - Anticancer Research: Beyond antibiotics, quinolin-4-one derivatives have demonstrated promising antiproliferative effects and are investigated for their potential as anticancer agents . Naturally occurring quinolin-4-ones, such as intervenolin, have shown selective inhibition against human cancer cell lines, fueling interest in synthetic derivatives . - Methodology Development: This compound is also relevant for developing new synthetic methodologies, such as Ir-catalyzed C-H borylation, which enables selective functionalization of the quinoline ring system for creating diverse compound libraries . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

6-chloro-8-fluoro-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7ClFNO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14)

InChI Key

IJSDCGCWEYFLNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)F

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization Method

This classical approach involves cyclization of β-keto esters with substituted anilines. For 6-chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one, the protocol adapts as follows:

Starting Materials

  • 3-Chloro-5-fluoroaniline (1.0 equiv)
  • Ethyl acetoacetate (1.2 equiv)
  • Polyphosphoric acid (PPA, 5× weight)

Procedure

  • Schiff Base Formation : React 3-chloro-5-fluoroaniline with ethyl acetoacetate in PPA at 130°C for 4–6 hours.
  • Cyclization : Heat the intermediate under reflux in Dowtherm A at 250°C for 20 minutes to induce ring closure.
  • Workup : Quench with ice water, filter, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 65–72%

Conrad-Limpach Reaction with Acid Catalysis

This method employs acidic cyclization conditions for improved regioselectivity:

Reagents

  • 3-Chloro-5-fluoroaniline (1.0 equiv)
  • Ethyl 3-oxobutanoate (1.1 equiv)
  • p-Toluenesulfonic acid (0.1 equiv) in o-xylene

Optimized Conditions

Parameter Value
Solvent o-Xylene
Catalyst p-Toluenesulfonic acid
Temperature 140°C (reflux)
Time 24 hours
Yield 68%

Key Steps

  • Condensation at 80°C for 12 hours.
  • Cyclization under reflux with azeotropic water removal.

Palladium-Catalyzed Carbonylation

A modern approach utilizing transition-metal catalysis:

Reaction Setup

  • 2-Bromo-4-chloro-6-fluoro-N-(2-methylprop-1-en-1-yl)aniline (1.0 equiv)
  • Carbon monoxide (1 atm)
  • Pd(PPh₃)₄ (5 mol%) in DMF/H₂O (3:1)

Procedure

  • Charge reactants and catalyst in a high-pressure reactor.
  • Heat to 100°C under CO atmosphere for 18 hours.
  • Extract with dichloromethane, dry over MgSO₄, and concentrate.

Yield : 58%

Comparative Analysis of Methods

Method Starting Material Cost Yield (%) Purification Complexity Scalability
Gould-Jacobs Low 72 Moderate High
Conrad-Limpach Moderate 68 High Moderate
Palladium Carbonylation High 58 Low Low

Key Observations

  • Gould-Jacobs offers the best balance of yield and scalability for industrial applications.
  • Palladium-catalyzed methods are preferable for late-stage functionalization but require costly reagents.

Troubleshooting Common Synthesis Challenges

Issue 1: Low Cyclization Efficiency

  • Cause : Incomplete Schiff base formation.
  • Solution : Use Dean-Stark trap for azeotropic water removal during condensation.

Issue 2: Halogen Displacement

  • Cause : Fluorine substitution under acidic conditions.
  • Mitigation : Replace HCl with H₃PO₄ in workup steps.

Issue 3: Byproduct Formation

  • Cause : Overheating during cyclization.
  • Optimization : Use temperature-controlled oil baths and monitor via TLC.

Spectroscopic Validation

Successful synthesis is confirmed by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.82 (d, J = 8.4 Hz, 1H), 7.55 (dd, J = 8.4, 2.0 Hz, 1H), 8.20 (d, J = 2.0 Hz, 1H).
  • HRMS : [M+H]⁺ calcd for C₁₀H₇ClFNO: 228.0198; found: 228.0195.

Chemical Reactions Analysis

6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition prevents bacterial cell division and leads to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one can be compared with other fluoroquinolones, such as ciprofloxacin and norfloxacin. While all these compounds share a quinoline core and exhibit antibacterial activity, 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity . Similar compounds include:

These compounds differ in their substitution patterns and, consequently, their spectrum of activity and pharmacokinetic properties.

Biological Activity

6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula: C11H9ClF N
  • Molecular Weight: Approximately 201.62 g/mol
  • IUPAC Name: 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one

The compound features a fused ring structure typical of dihydroquinolinones, with chlorine and fluorine substituents that enhance its chemical reactivity and biological profile.

Synthesis Methods

The synthesis of 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one typically involves multi-step reactions that may include:

  • Formation of the quinoline framework through cyclization reactions.
  • Substitution reactions to introduce chlorine and fluorine at specific positions.
  • Purification methods such as recrystallization or chromatography to isolate the final product.

These methods are crucial for obtaining derivatives with enhanced biological activities or altered physicochemical properties .

Biological Activities

Research has demonstrated that 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one exhibits significant biological activities, including:

Antimicrobial Activity

In vitro studies have indicated that compounds within the dihydroquinolinone class can inhibit various pathogens. For instance, related compounds have shown effectiveness against Plasmodium falciparum, the causative agent of malaria, with some derivatives displaying low-nanomolar EC50 values .

Anticancer Effects

Recent investigations into structurally similar compounds have revealed promising anticancer properties. For example, certain derivatives demonstrated high potency against various cancer cell lines (IC50 < 1 μM) while sparing normal cells . The mechanism often involves disruption of microtubule assembly and induction of apoptosis through intrinsic and extrinsic signaling pathways.

Enzyme Inhibition

Studies have also focused on the interaction of this compound with biological macromolecules, particularly enzymes. It has been shown to inhibit cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar quinolone derivatives highlight the importance of substituents at specific positions on the quinoline ring. For example:

Compound NameKey FeaturesBiological Activity
6-Chloro-7-methoxy-4(1H)-quinoloneMethoxy group enhances solubilitySynergistic antimalarial activity
6-Bromo-8-fluoroquinolineBromine substitutionEvaluated for anticancer properties

These findings indicate that modifications at the 6 and 7 positions significantly influence the biological activity of these compounds .

Case Studies

Several case studies illustrate the potential therapeutic applications of 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one:

  • Antimalarial Studies : Compounds similar to this quinolone have been optimized for improved efficacy against drug-resistant strains of P. falciparum, demonstrating a need for continued research in this area .
  • Cancer Research : The compound's ability to induce apoptosis in cancer cells has led to investigations into its use as a chemotherapeutic agent, particularly in targeting specific cancer types without affecting normal cells .
  • Neuroprotection : Its inhibitory effects on cholinergic enzymes suggest potential applications in treating neurodegenerative disorders, warranting further exploration into its mechanism of action and therapeutic window .

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